molecular formula C14H15NO8 B116903 Pancratistatin CAS No. 96203-70-2

Pancratistatin

Cat. No. B116903
CAS RN: 96203-70-2
M. Wt: 325.27 g/mol
InChI Key: VREZDOWOLGNDPW-ALTGWBOUSA-N
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Description

Pancratistatin (PST) is a natural compound initially extracted from the spider lily, a Hawaiian native plant of the family Amaryllidaceae . It occurs naturally in Hawaiian spider lily, a flowering plant within the family Amaryllidaceae . It is mostly found in the bulb tissues of spider lilies .


Synthesis Analysis

The biosynthesis of Pancratistatin is accomplished via synthesis from O-methylnorbelladine by para-para phenol coupling to obtain vittatine as an intermediate . The first total synthesis of racemic (+/-)-pancratistatin was reported by Samuel Danishefsky and Joung Yon Lee, which involved a very complex and long (40 steps) total synthesis .


Molecular Structure Analysis

Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .


Chemical Reactions Analysis

A UPLC-MS/MS method was developed for determination of pancratistatin in the mouse blood . The method showed a good linear in the range of 10–4,000 ng mL −1 .


Physical And Chemical Properties Analysis

Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .

Scientific Research Applications

1. Anti-Cancer Potential

Pancratistatin, a natural compound isolated from Hymenocallis littoralis, has shown significant promise in cancer research. It has been identified as an effective agent in inducing apoptosis, specifically in cancer cells, while having minimal effects on non-cancerous cells. This selective action makes it a potent candidate for cancer therapy. For instance, studies have demonstrated pancratistatin's ability to induce apoptosis in human lymphoma cells, prostate cancer cells, and leukemia samples, highlighting its potential as a non-toxic therapy in cancer treatment (Kekre et al., 2005), (Griffin et al., 2011), (Griffin et al., 2010).

2. Mitochondrial Targeting in Cancer Cells

Research indicates that pancratistatin targets cancer cell mitochondria, a novel approach compared to many current chemotherapeutics that induce apoptosis via genotoxic mechanisms. This unique targeting potentially reduces the risk of affecting non-cancerous cells. Studies have shown its effectiveness in reducing the growth of human colon tumor xenografts and triggering apoptosis and autophagy in metastatic cancer cells (Griffin et al., 2011), (Castillo et al., 2022).

3. Synthesis of Structurally Simplified Analogues

Due to the low natural availability and complex structure of pancratistatin, research has also focused on synthesizing structurally simplified analogues that maintain its antiproliferative properties. These efforts are pivotal for the development of more accessible and potentially more effective cancer therapies (Manpadi et al., 2009), (Kireev et al., 2006).

4. Synergistic Effects with Other Compounds

Pancratistatin has shown potential in synergistic applications with other drugs like tamoxifen, enhancing its apoptotic effects specifically in cancer cells. This synergy could lead to more effective treatment strategies in cancers like breast and melanoma, where traditional therapies have limitations (Siedlakowski et al., 2008), (Chatterjee et al., 2011).

Future Directions

Pancratistatin is thought to have potential as a basis for the development of new pharmaceuticals, particularly in the field of cancer treatment . It has been shown to selectively induce apoptosis in a variety of human cancer cells, but has no significant effect on non-cancer cells . There is ongoing research to understand more about its mechanism of action and potential applications .

properties

IUPAC Name

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZDOWOLGNDPW-ALTGWBOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315881
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL)
Record name PANCRATISTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Pancratistatin

CAS RN

96203-70-2
Record name (+)-Pancratistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96203-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pancratistatin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pancratistatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pancratistatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
J McNulty, V Larichev, S Pandey - Bioorganic & Medicinal Chemistry Letters, 2005 - Elsevier
The synthesis of 3-deoxydihydrolycoricidine, a key element toward elucidation of the pancratistatin anticancer pharmacophore, is described. Biological evaluation of this compound …
Number of citations: 82 www.sciencedirect.com
C Griffin, A Karnik, J McNulty, S Pandey - Molecular Cancer Therapeutics, 2011 - AACR
… This study suggests that cell death induced by pancratistatin may … pancratistatin significantly reduces growth of p53-mutant HT-29 xenografts in nude mice and importantly, pancratistatin …
Number of citations: 84 aacrjournals.org
S Danishefsky, JY Lee - Journal of the American Chemical …, 1989 - ACS Publications
… 3 Interest in pancratistatin is heightened by its particularly promising activity in several anticancer … narcisclasine are pertinent to the more potent pancratistatin re-mains to be determined. …
Number of citations: 229 pubs.acs.org
GR Pettit, N Melody, DL Herald - The Journal of organic chemistry, 2001 - ACS Publications
… From the beginning of our synthetic approaches to pancratistatin (… a practical synthesis of pancratistatin from narciclasine (2) … to (+)-pancratistatin. We now report the first synthesis of (+)-…
Number of citations: 141 pubs.acs.org
BM Trost, SR Pulley - Journal of the American Chemical Society, 1995 - ACS Publications
With enantiopure monoazide 6 in hand, the stage was set for regio-and diastereocontrolled introduction of the aryl group by Sn2'chemistry via organocuprates. All attempts to preform …
Number of citations: 201 pubs.acs.org
GR Pettit, B Orr, S Ducki - Anti-cancer drug design, 2000 - europepmc.org
… pancratistatin phosphate prodrug (2a) has been accomplished. Selective protection (tetraacetate 4) of (+)-pancratistatin … good yield of disodium (+)-pancratistatin phosphate (2a). Further …
Number of citations: 40 europepmc.org
S Vshyvenko, J Scattolon, T Hudlicky… - Canadian journal of …, 2012 - cdnsciencepub.com
… In our group, we have been investigating various truncated derivatives of pancratistatin, and 7-… 3a 7-Deoxypancratistatin is far less active than pancratistatin as it lacks the 7-OH …
Number of citations: 34 cdnsciencepub.com
GR Pettit, S Freeman, MJ Simpson… - Anti-cancer drug …, 1995 - europepmc.org
Owing to its sparingly soluble properties, the potential anticancer drug pancratistatin (1) resisted conventional drug formulation procedures and the synthesis of a water-soluble prodrug …
Number of citations: 49 europepmc.org
N Kekre, C Griffin, J McNulty, S Pandey - Cancer chemotherapy and …, 2005 - Springer
… indicate that pancratistatin does not … pancratistatin does not cause any DNA double-strand breaks or DNA damage in non-cancerous cells. Taken together, our finding that pancratistatin …
Number of citations: 141 link.springer.com
A McLachlan, N Kekre, J McNulty, S Pandey - Apoptosis, 2005 - Springer
The major hurdle in the fight against cancer is the non-specific nature of current treatments. The search for specific drugs that are non-cytotoxic to normal cells and can effectively target …
Number of citations: 194 link.springer.com

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